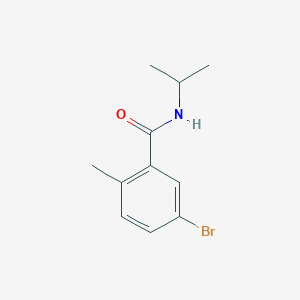

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

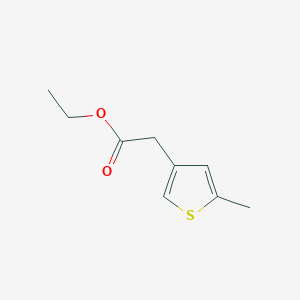

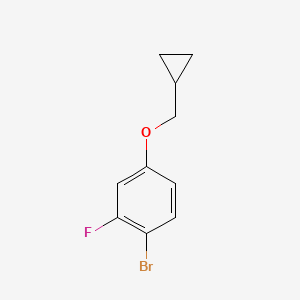

“1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” is a compound with the CAS Number: 1314355-94-6 . It has a molecular weight of 194.23 and a molecular formula of C9H14N4O .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond . The pyrimidine ring contains an amino group at the 2-position .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” include a molecular weight of 194.23 and a molecular formula of C9H14N4O . The boiling point and storage conditions are not specified .

Applications De Recherche Scientifique

Protein Kinase Inhibition

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol: has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be crucial in treating diseases like cancer . The compound’s structure allows it to interact with various kinase enzymes, potentially inhibiting their activity and affecting signal transduction pathways within cells.

Drug Design and Development

In the field of drug design, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol serves as a valuable scaffold. Its molecular framework is useful for creating new molecules with potential therapeutic effects. For instance, derivatives of this compound have been designed to target resistant strains of cancer by inhibiting specific kinases .

Organic Synthesis

This compound is also significant in organic synthesis. It can act as a building block for more complex molecules. Its reactive sites make it a versatile intermediate for constructing a variety of chemical structures, which can be further used in medicinal chemistry and other areas of research .

Analytical Chemistry

In analytical chemistry, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol can be used as a standard or reference compound. Its well-defined structure and properties allow it to be used in methods like NMR, HPLC, and LC-MS to calibrate instruments or compare with unknown compounds during analysis .

Chemical Biology

The compound’s role in chemical biology is linked to its ability to modulate biological systems. It can be used to study the interaction between small molecules and biological macromolecules, providing insights into the fundamental processes of life and disease .

Environmental Science

Lastly, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol may find applications in environmental science. Its derivatives could be used to develop sensors or assays for detecting environmental pollutants or studying the impact of various substances on biological systems .

Safety and Hazards

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” could be in these areas.

Propriétés

IUPAC Name |

1-(2-aminopyrimidin-4-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMDSLSEDRYTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=NC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)